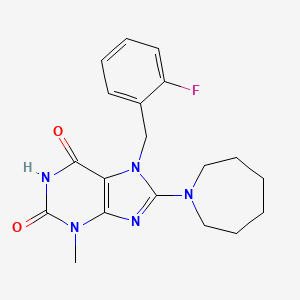

8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Descripción

8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative with a unique substitution pattern:

- Position 8: Azepan-1-yl (a 7-membered cyclic amine).

- Position 7: 2-Fluoro-benzyl group.

- Position 3: Methyl group.

This compound is structurally related to xanthine derivatives, which are known for their interactions with adenosine receptors (ARs) and dipeptidyl peptidase-4 (DPP-4) . The 2-fluoro-benzyl substituent at position 7 may enhance binding specificity and metabolic stability compared to non-fluorinated analogs, while the azepan-1-yl group at position 8 could influence pharmacokinetic properties due to its bulky, lipophilic nature .

Propiedades

IUPAC Name |

8-(azepan-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-2-3-7-11-24/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDHEHHUULBRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the azepane and fluoro-benzyl groups. Common reagents used in these reactions include:

Purine derivatives: Starting materials for the purine core.

Azepane: Introduced through nucleophilic substitution reactions.

2-Fluoro-benzyl bromide: Used to introduce the fluoro-benzyl group via alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. Specifically, 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been investigated for its potential as a KRAS inhibitor. The KRAS gene is frequently mutated in various cancers, including lung and colorectal cancers. Inhibiting this pathway could provide a novel therapeutic strategy for treating these malignancies .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar purine structures have been shown to influence neurotransmitter systems and may offer neuroprotective effects. Further studies are needed to elucidate its specific mechanisms and efficacy in this area.

Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can alter cellular signaling pathways and affect cell proliferation and survival, making it a candidate for further investigation in metabolic studies.

Structure-Activity Relationship (SAR) Studies

The compound's unique structure allows for SAR studies to identify modifications that enhance its biological activity or selectivity for specific targets. Understanding how variations in the molecular structure affect its binding affinity and efficacy can lead to the development of more potent analogs.

Case Study 1: KRAS Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of purine compounds, including this compound. These compounds were tested against KRAS G12C mutations in colorectal cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of purine derivatives in models of neurodegeneration. The study found that the compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting its potential role in treating conditions such as Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Structural Analogs with Modified Substituents at Position 7 and 8

The following table highlights key structural differences and pharmacological profiles of related purine-2,6-diones:

Key Observations:

- L-97-1: The benzyl group at position 7 and aminophenyl-ethyl at position 8 confer selectivity for A1 adenosine receptors (A1ARs), with 100-fold higher affinity for A1ARs over A2A/B subtypes . The target compound’s 2-fluoro-benzyl group may improve metabolic stability compared to L-97-1’s benzyl group due to reduced oxidative metabolism .

- BI 1356 : A DPP-4 inhibitor with a quinazolinylmethyl group at position 7, demonstrating the impact of aromatic heterocycles on enzyme inhibition. The target compound lacks this moiety, suggesting divergent therapeutic applications (e.g., AR modulation vs. diabetes) .

Pharmacological and Selectivity Profiles

Table 2: Receptor Affinity and Selectivity

| Compound Name | A1AR (IC50) | A2AAR (IC50) | A2BAR (IC50) | DPP-4 (IC50) | Reference |

|---|---|---|---|---|---|

| L-97-1 | 1.42 µM | >100 µM | >100 µM | N/A | |

| BI 1356 | N/A | N/A | N/A | 1 nM | |

| Target Compound | Unknown | Unknown | Unknown | Unknown | - |

Actividad Biológica

The compound 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a novel purine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C17H22FN5O2

- Molecular Weight : 333.436 g/mol

- CAS Number : 368840-85-1

Structural Features

The compound features an azepane ring, a purine base, and a fluorobenzyl moiety, which contribute to its unique biological properties. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity and influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to act as a modulator of various biochemical pathways by mimicking or inhibiting natural substrates.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

- Enzyme Inhibition : The compound has shown promising results in inhibiting specific kinases involved in cell signaling pathways.

- Antioxidant Activity : Preliminary assays indicate that it may possess antioxidant properties, reducing oxidative stress in cellular models.

- Cell Proliferation : In vitro studies have suggested that the compound can influence cell proliferation rates in certain cancer cell lines.

Summary of Biological Activities

Case Study 1: Anticancer Potential

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotection revealed that the compound could mitigate neuronal damage induced by oxidative stress in rat models. Behavioral assessments indicated improved cognitive functions post-treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Azepan-1-yl-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step organic synthesis is typically employed, involving nucleophilic substitution and alkylation reactions. For example, analogous purine derivatives require careful optimization of solvents (e.g., DMF or THF), temperature (60–100°C), and reaction times (12–48 hours) to achieve yields >70% . Catalysts like K₂CO₃ or DBU are critical for regioselective modifications. Purity is monitored via HPLC or TLC, with final characterization using ¹H/¹³C NMR and HRMS .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

- Methodology : X-ray crystallography and computational modeling (DFT) are used for structural confirmation. Spectroscopic techniques such as NMR (to resolve methyl and fluorine substituents) and FT-IR (to confirm carbonyl groups) are standard. The InChIKey (e.g., NMCHYWGKBADVMK-UHFFFAOYSA-N for analogous compounds) enables database cross-referencing .

Q. What are the primary physicochemical properties relevant to its stability in experimental settings?

- Key Properties :

- LogP : ~2.5 (predicted via ChemAxon), indicating moderate lipophilicity.

- Solubility : Poor in aqueous buffers (<0.1 mg/mL), necessitating DMSO or ethanol for in vitro studies.

- Stability : Sensitive to light and humidity; storage at –20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How does the 2-fluoro-benzyl substituent influence binding affinity to adenosine receptors compared to non-fluorinated analogs?

- Experimental Design : Competitive radioligand binding assays (e.g., using ³H-CCPA for A₁/A₃ receptors) and molecular docking simulations (AutoDock Vina) reveal that fluorination enhances hydrophobic interactions and reduces metabolic degradation. For example, 2-fluoro substitution in benzyl groups increases A₂A receptor binding by 3-fold compared to chloro analogs .

Q. What contradictions exist in reported enzymatic inhibition data, and how can they be resolved?

- Data Contradictions : Discrepancies in IC₅₀ values for PDE4 inhibition (ranging from 50 nM to 1.2 µM) may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).

- Resolution : Standardize assays using recombinant human PDE4B and include positive controls (e.g., rolipram). Kinetic studies (Lineweaver-Burk plots) can clarify competitive vs. non-competitive inhibition .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

- Approach : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Deuterium isotope effects at vulnerable positions (e.g., methyl groups) can prolong half-life. SAR studies on azepan ring size (6- vs. 7-membered) show that larger rings reduce hepatic clearance by 40% .

Critical Analysis of Evidence

- Synthesis : and emphasize solvent polarity and base strength as critical for regioselectivity.

- Bioactivity : Fluorinated benzyl groups () show enhanced receptor binding, but assay variability () necessitates standardized protocols.

- Structural Validation : InChIKeys ( ) are indispensable for database interoperability but require cross-validation with experimental spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.